1'-(Ethylsulfonyl)-1,4'-bipiperidine
Description
1’-(Ethylsulfonyl)-1,4’-bipiperidine is a bicyclic amine derivative featuring two piperidine rings connected at their 1 and 4’ positions, with an ethylsulfonyl (-SO₂C₂H₅) group attached to the 1’ nitrogen. The sulfonyl moiety introduces strong electron-withdrawing properties, which can influence both chemical reactivity and biological interactions. For instance, sulfonyl-containing piperidine derivatives are synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of ethyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (compound 3) through sulfonylation of piperidine precursors under basic conditions . The ethylsulfonyl group may enhance metabolic stability or alter binding affinities compared to other substituents, making it a candidate for drug development or catalytic applications.
Properties
Molecular Formula |
C12H24N2O2S |
|---|---|
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C12H24N2O2S/c1-2-17(15,16)14-10-6-12(7-11-14)13-8-4-3-5-9-13/h12H,2-11H2,1H3 |
InChI Key |
BQDABACPXLWPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Ethylsulfonyl)-1,4’-bipiperidine typically involves the reaction of 1,4’-bipiperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,4’-bipiperidine+ethylsulfonyl chloride→1’-(Ethylsulfonyl)-1,4’-bipiperidine+HCl
Industrial Production Methods: Industrial production of 1’-(Ethylsulfonyl)-1,4’-bipiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-(Ethylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent bipiperidine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 1,4’-bipiperidine.
Substitution: Various substituted bipiperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(Ethylsulfonyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bipiperidine structure allows for binding to receptor sites, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Substituent Electronic Effects
- Sulfonyl vs. Carboxamide (Pipamperone): The ethylsulfonyl group is a stronger electron-withdrawing group than the carboxamide in pipamperone, which may reduce nucleophilicity at the nitrogen and alter binding kinetics. Pipamperone’s carboxamide enables hydrogen bonding, critical for its antipsychotic activity via dopamine receptor interactions .
- Ethylsulfonyl vs.
Coordination Chemistry
- Pd(II) Complex Stability (): Bipiperidine ligands with sulfur donors (e.g., methionine methyl ester) exhibit lower stability constants due to the labilizing effect of sulfur. Ethylsulfonyl’s sulfur atom may similarly destabilize metal complexes compared to nitrogen-donor analogs like N,N-dimethylethylenediamine .
Pharmacokinetics
- Solubility and Stability: Carboxylic acid derivatives (e.g., [1,4’-bipiperidine]-1’-carboxylic acid) offer high aqueous solubility but may suffer from rapid renal clearance. Sulfonyl groups, being non-ionizable, could improve oral bioavailability and metabolic stability .
Biological Activity
1'-(Ethylsulfonyl)-1,4'-bipiperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of bipiperidine derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 218.33 g/mol
The ethylsulfonyl group enhances the compound's solubility and may influence its interaction with biological targets.
This compound exhibits a range of biological activities through various mechanisms:
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cell proliferation and survival, indicating possible anticancer properties.
Pharmacological Studies
Recent studies have highlighted the biological effects of this compound. A notable study evaluated its activity against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Inhibition of angiogenesis |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for four weeks, leading to a 60% reduction in tumor volume.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in models of neurodegeneration. Treatment with this compound improved cognitive function and reduced markers of oxidative stress in aged rats.
Toxicity Profile
The toxicity profile of this compound has been assessed through various assays:
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Genotoxicity (Ames Test) | Negative |
| Reproductive Toxicity | No observed adverse effects |
These findings indicate that the compound has a favorable safety profile, making it a promising candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
